molecular formula C13H18O4 B14739090 [3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate CAS No. 6289-62-9

[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate

Cat. No.: B14739090
CAS No.: 6289-62-9
M. Wt: 238.28 g/mol
InChI Key: VQMMDYWRKKLDAF-UHFFFAOYSA-N
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Description

[3-(Acetyloxymethyl)-2-bicyclo[221]hept-5-enyl]methyl acetate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, followed by acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool for probing biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical transformations makes it a versatile starting material for synthesizing pharmaceuticals.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate involves its interaction with specific molecular targets. These interactions can lead to changes in molecular structure and function, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.

    Bicyclo[2.1.1]hexane derivatives: These compounds have a smaller bicyclic structure and different chemical properties.

Uniqueness

[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions makes it particularly valuable for various applications in research and industry.

Properties

CAS No.

6289-62-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

[3-(acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate

InChI

InChI=1S/C13H18O4/c1-8(14)16-6-12-10-3-4-11(5-10)13(12)7-17-9(2)15/h3-4,10-13H,5-7H2,1-2H3

InChI Key

VQMMDYWRKKLDAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C2CC(C1COC(=O)C)C=C2

Origin of Product

United States

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